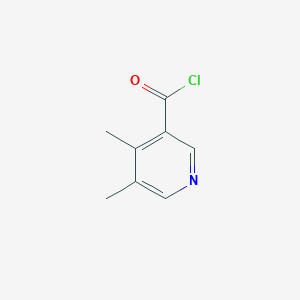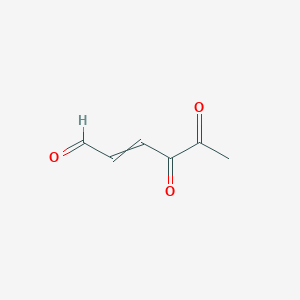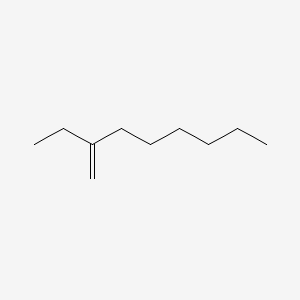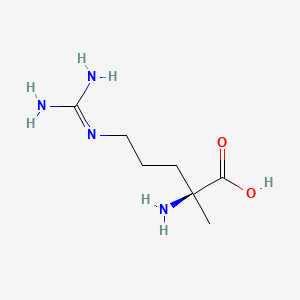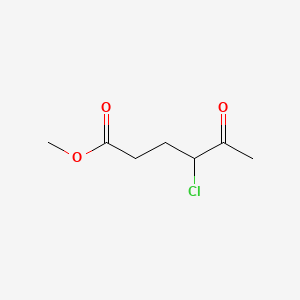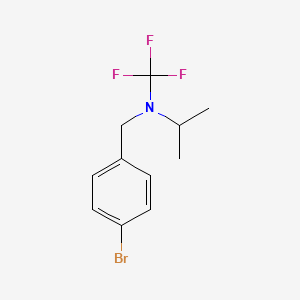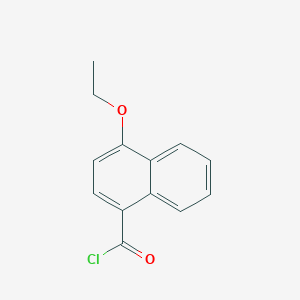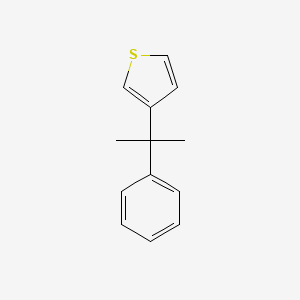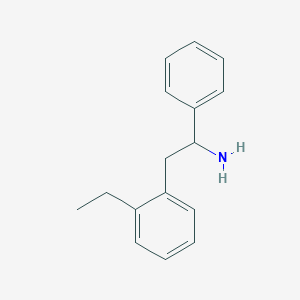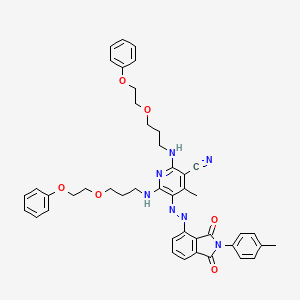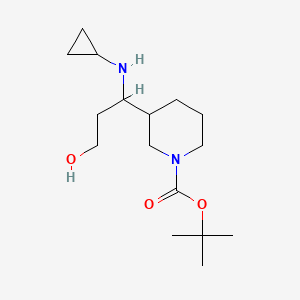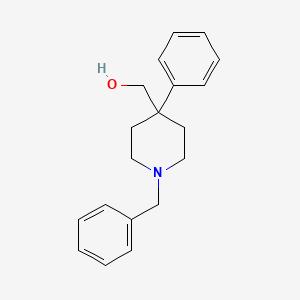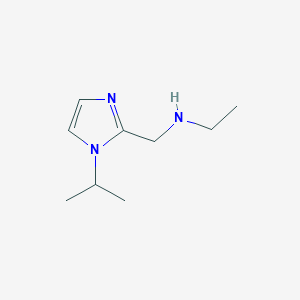![molecular formula C18H16Cl2N2O3S B13945970 3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid CAS No. 535976-81-9](/img/structure/B13945970.png)
3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of dichloro, benzoyl, carbamothioylamino, and benzoic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbamothioylamino group.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzoic acid: Shares the dichloro and benzoic acid functional groups but lacks the benzoyl and carbamothioylamino groups.
4-isopropyl-3,5-dimethoxybenzoic acid: Contains similar aromatic structure but different substituents.
Uniqueness
3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
535976-81-9 |
|---|---|
Formule moléculaire |
C18H16Cl2N2O3S |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
3,5-dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-9(2)10-3-5-11(6-4-10)16(23)22-18(26)21-15-13(17(24)25)7-12(19)8-14(15)20/h3-9H,1-2H3,(H,24,25)(H2,21,22,23,26) |
Clé InChI |
DHFUQUAHAIIDJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


